molecular formula C12H22N2O3 B12990203 tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate

tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate

Cat. No.: B12990203
M. Wt: 242.31 g/mol
InChI Key: QFXMZQJZJGVWTM-UHFFFAOYSA-N
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Description

tert-Butyl (8-amino-5-oxaspiro[34]octan-2-yl)carbamate is a spirocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected oxaspiro and carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate typically involves the formation of the spirocyclic core followed by the introduction of the carbamate and amino functionalities. One common method involves the reaction of a suitable oxaspiro precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxaspiro moiety can be reduced to form more stable cyclic ethers.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), cyclic ethers (reduction), and urea derivatives (substitution).

Scientific Research Applications

tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, while the amino and carbamate groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (8-oxo-5-oxaspiro[3.4]octan-7-yl)carbamate
  • tert-Butyl (6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Uniqueness

tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate is unique due to the presence of the amino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in applications requiring specific molecular interactions, such as enzyme inhibition or receptor binding.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-6-12(7-8)9(13)4-5-16-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)

InChI Key

QFXMZQJZJGVWTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)C(CCO2)N

Origin of Product

United States

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